Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate
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Overview
Description
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate is an organophosphorus compound with the molecular formula C9H18O4P. This compound is characterized by the presence of a phosphanyl group, which is bonded to an ethoxy group and a prop-2-enoate moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate typically involves the reaction of diethyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
(C2H5O)2P(O)H + CH3COCH2CO2C2H5→(C2H5O)2P(O)CH=C(CO2C2H5)CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphanyl derivatives.
Scientific Research Applications
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Similar in structure but contains fluorine atoms.
Ethyl 3,3-diethoxypropionate: Lacks the phosphanyl group but has similar ester functionality.
Uniqueness
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate is unique due to the presence of the phosphanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
88472-75-7 |
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Molecular Formula |
C11H21O5P |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphanyl-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-13-10(12)9-11(14-6-2)17(15-7-3)16-8-4/h9H,5-8H2,1-4H3 |
InChI Key |
VHFZDXIAYHHANY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)OCC)P(OCC)OCC |
Origin of Product |
United States |
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